2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-Fluoro-5-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H8BFO3 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound is commercially available and can be used directly in reactions without the need for prior synthesis . It is involved in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .
Molecular Structure Analysis
The molecular weight of “2-Fluoro-5-methoxyphenylboronic acid” is 169.95 g/mol . The InChI Key, a unique identifier for chemical substances, is IPTZOWYBCLEBOE-UHFFFAOYSA-N .
Chemical Reactions Analysis
As mentioned earlier, “2-Fluoro-5-methoxyphenylboronic acid” is used in various chemical reactions. It is involved in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .
Physical And Chemical Properties Analysis
“2-Fluoro-5-methoxyphenylboronic acid” is a solid at room temperature . It has a melting point of 195°C to 196°C . The compound is white to yellow in color .
Scientific Research Applications
Synthesis and Molecular Studies
- This compound has been utilized in the synthesis of various derivatives, such as 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These derivatives exhibit inhibitory activity against serine proteases like thrombin and are studied for their solid state and solution properties, displaying weak N–B coordination (Spencer et al., 2002).
Crystallographic Analysis
- The crystal structure of similar compounds, like 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, has been analyzed through X-ray diffractometer data. These studies help in understanding the molecular structure and bonding properties of such compounds (Seeger & Heller, 1985).
Chemical and Physicochemical Properties
- Studies have been conducted on the synthesis, crystal structure, and physicochemical properties of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These studies involve spectroscopy, mass spectrometry, and density functional theory (DFT) to analyze the molecular structure and properties (Huang et al., 2021).
Polymer Synthesis Applications
- These compounds have been used in the precision synthesis of polymers, such as poly(3-hexylthiophene), via catalyst-transfer Suzuki-Miyaura coupling polymerization. This demonstrates their utility in creating materials with specific molecular structures and properties (Yokozawa et al., 2011).
Boronate-Based Fluorescence Probes
- Boronate ester derivatives of this compound have been synthesized and studied as fluorescence probes for detecting substances like hydrogen peroxide. These probes have applications in analytical chemistry and possibly in medical diagnostics (Lampard et al., 2018).
Applications in Material Science
- Derivatives of this compound have potential applications in material science, such as in the synthesis of conjugated polyenes for new materials in liquid crystal display (LCD) technology. They are also being investigated for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Safety And Hazards
This compound is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
properties
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZNHBAXBGMBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742675 | |
Record name | 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1190129-83-9 | |
Record name | 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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